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Compound of Interest

5-Amino-1-(4-methylphenyl)-1H-
Compound Name:
pyrazole-4-carboxylic acid

Cat. No.: B079178

This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to
pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry
and materials science. We delve into the theoretical underpinnings, experimental and
computational protocols, and the interpretation of quantitative data derived from this powerful
analytical technique. This document is intended to serve as a comprehensive resource for
researchers seeking to elucidate and quantify intermolecular interactions that govern the
crystal packing and, consequently, the physicochemical properties of these materials.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify
intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional
surface defined by partitioning the crystal electron density into molecular fragments. By
mapping various properties onto this surface, such as the normalized contact distance (dnorm),
shape index, and curvedness, researchers can gain valuable insights into the nature and
prevalence of different intermolecular contacts. This is particularly crucial for understanding the
structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and
other weak interactions play a pivotal role in determining their solid-state architecture.

Experimental and Computational Protocol

The successful application of Hirshfeld surface analysis hinges on a robust experimental and
computational workflow. The following protocol outlines the key steps involved, from data
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acquisition to analysis.

Single-Crystal X-ray Diffraction

A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.

Crystal Selection: A suitable single crystal of the pyrazole carboxylic acid derivative is
mounted on a diffractometer.

Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100
K) to minimize thermal motion.

Structure Solution and Refinement: The collected data are processed to solve and refine the
crystal structure, yielding a Crystallographic Information File (CIF). This file contains the
atomic coordinates and unit cell parameters essential for the subsequent analysis.

Hirshfeld Surface Calculation and Visualization

The CIF file serves as the input for specialized software to perform the Hirshfeld surface

analysis.

Software:CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[1]

[2]

Hirshfeld Surface Generation: The CIF is loaded into the software, and the Hirshfeld surface
is calculated for the molecule of interest. The calculation is based on the promolecular
electron density.

Surface Property Mapping: Various properties are mapped onto the Hirshfeld surface to
visualize intermolecular contacts. A key property is dnorm, which is a normalized contact
distance that highlights regions of close contact. Red spots on the dnorm surface indicate
contacts shorter than the van der Waals radii, white regions represent contacts
approximately equal to the van der Waals radii, and blue regions signify longer contacts.[3]

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld
surface. These plots summarize all intermolecular contacts by plotting the distance to the
nearest atom inside the surface (di) against the distance to the nearest atom outside the
surface (de). The resulting plot is a unique signature of the intermolecular interactions for a
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given molecule in a specific crystalline environment. The percentage contribution of different
types of contacts can be quantified from these plots.
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Figure 1: Experimental and computational workflow for Hirshfeld surface analysis.
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Quantitative Analysis of Intermolecular Interactions

A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the
relative contributions of different intermolecular contacts to the overall crystal packing. The
following table summarizes typical findings for various pyrazole derivatives, showcasing the
diversity of interactions.

Other
Compoun O---HIH- C---HIH--- N---HIH-- Referenc
H---H (%) Contacts
d Class O (%) C (%) N (%) (%)
(1)

Pyrazolone
o 45.9 12.3 16.2 23.3 - [4]
Derivative

Tetrahydro
pyrazolo[1, 13.5

37.1 31.3 10.6 - [1]
2- (Br---H)

a]pyrazole

5-methyl-

1H-

pyrazol-3-

yl 4- - Dominant - Dominant - [2]
nitrobenze

nesulfonat

e

Note: The percentages represent the contribution of each type of intermolecular contact to the
total Hirshfeld surface area.

The data clearly indicates that H---H contacts are often the most abundant due to the high
proportion of hydrogen atoms on the molecular surface. However, the specific contributions of
directional interactions like O---H and N---H hydrogen bonds are critical in dictating the
supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative,
O-:-H/H---O contacts contribute significantly (31.3%), highlighting the importance of C—H---O
hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher
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percentage of N---H/H---N interactions (23.3%), indicating the presence of N—H-:-N hydrogen
bonds.[4]

Visualizing Intermolecular Contact Relationships

The various intermolecular contacts identified through Hirshfeld surface analysis are not
isolated but form a network of interactions that collectively stabilize the crystal structure. The
following diagram illustrates the logical relationships between the central pyrazole carboxylic
acid molecule and its surrounding environment, as revealed by the analysis.
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Figure 2: Network of intermolecular interactions for pyrazole carboxylic acids.

This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which
various types of interactions emanate. The carboxylic acid group provides potent hydrogen
bond donors (O-H) and acceptors (C=0), while the pyrazole ring offers additional hydrogen
bond donors (N-H) and acceptors (N), as well as a 1t-system for stacking and C-H---1t
interactions. The overall molecular framework also contributes to weaker, non-directional van
der Waals forces, primarily H---H and C---H contacts.

Conclusion

Hirshfeld surface analysis provides a powerful lens through which the intricate world of
intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By
combining high-quality crystallographic data with sophisticated computational tools,
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researchers can dissect the supramolecular architecture of these compounds, revealing the
subtle interplay of hydrogen bonds, -1t stacking, and van der Waals forces. This detailed
understanding is paramount for rational drug design and the engineering of crystalline
materials with tailored properties. The methodologies and data presented in this guide offer a
robust framework for scientists and professionals working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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